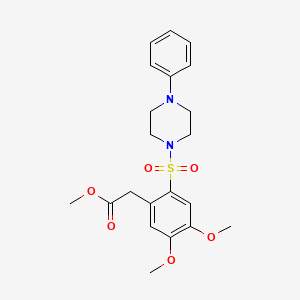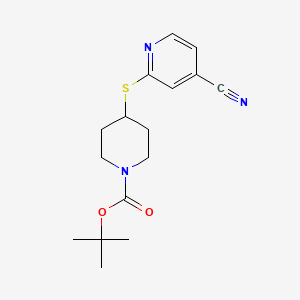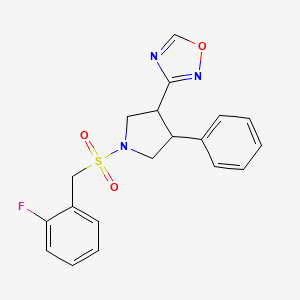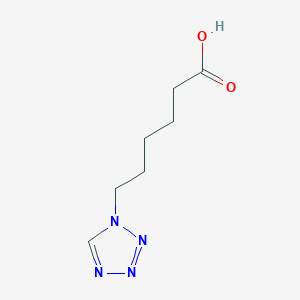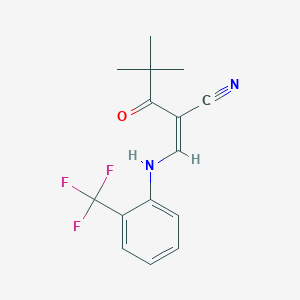
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, also known as DPT-TFM, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress. Additionally, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is that it exhibits potent activity against various diseases. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate. However, one of the limitations of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is that it is a relatively new compound, and more research is needed to fully understand its potential as a drug candidate.
Future Directions
There are several future directions for the study of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile. One direction is to investigate its potential as a drug candidate for the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, which could help to optimize its dosing and administration.
Synthesis Methods
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves the reaction of 2-(2,2-dimethylpropanoyl)acetonitrile with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile as a yellow solid with a high purity.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[2-(trifluoromethyl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-7-5-4-6-11(12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHFLLHSWHCCT-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2676620.png)
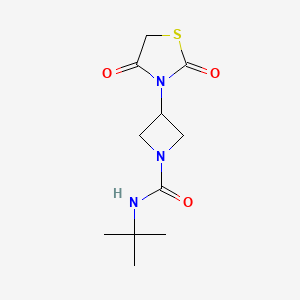
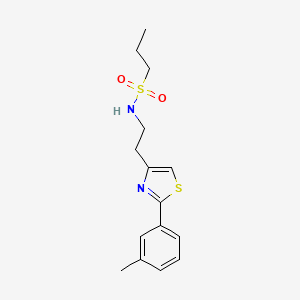
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)

![1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2676632.png)
![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2676633.png)
